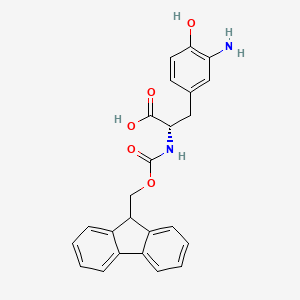

Fmoc-3-amino-L-tyrosine

Description

Contextualizing Unnatural Amino Acid Derivatives in Peptide and Protein Science

Unnatural amino acids (UAAs) are amino acid derivatives that are not found in the canonical set of 20 proteinogenic amino acids. chemscene.comnih.gov These synthetic building blocks are instrumental in expanding the chemical diversity and functional capabilities of peptides and proteins. nih.gov By incorporating UAAs, scientists can introduce novel chemical functionalities, modify the structure and stability of proteins, and create peptides with enhanced therapeutic properties. nih.gov Unnatural amino acids can differ from their natural counterparts in their side chains, backbones, or the presence of additional functional groups. This structural versatility allows for the fine-tuning of a molecule's biological activity and physical characteristics.

The incorporation of UAAs into protein structures is a powerful tool in protein engineering. nih.gov It allows for the creation of proteins with enhanced stability, altered catalytic activity, and novel binding specificities. nih.gov In peptide science, UAAs are used to develop peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as increased resistance to enzymatic degradation. cpcscientific.com

Evolution of Modified Tyrosine Residues in Bioconjugation and Drug Discovery Paradigms

Tyrosine, with its phenolic hydroxyl group, has emerged as a valuable target for chemical modification in proteins. walshmedicalmedia.com While lysine (B10760008) and cysteine have traditionally been the primary targets for bioconjugation, tyrosine offers unique advantages due to its lower abundance and surface exposure, which allows for more site-selective modifications. walshmedicalmedia.comnih.gov The development of methods to modify tyrosine residues has been a significant area of research, leading to new strategies for creating antibody-drug conjugates (ADCs), diagnostic probes, and other functional biomolecules. walshmedicalmedia.com

The modification of tyrosine residues has evolved from traditional methods like diazonium coupling to more sophisticated techniques involving transition-metal catalysis. walshmedicalmedia.comnih.gov These modern approaches offer greater control over the reaction, enabling the attachment of a wide array of functional groups to tyrosine. walshmedicalmedia.com In drug discovery, modified tyrosine residues are used to create more effective and targeted therapeutics. For instance, in the development of ADCs, site-specific modification of tyrosine can lead to more homogeneous and potent drugs. walshmedicalmedia.com

Fmoc-3-amino-L-tyrosine is a prime example of a modified tyrosine derivative that can be incorporated into peptides to introduce a new site for bioconjugation. The additional amino group on the phenyl ring provides a handle for attaching other molecules, such as drugs or imaging agents, without interfering with the peptide backbone.

Significance of the Fmoc-Protecting Group in Advanced Peptide Synthetic Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from the mild conditions required for its removal, typically a solution of piperidine (B6355638) in a suitable solvent. wikipedia.org This is in contrast to the acid-labile Boc protecting group, which requires strong acids for deprotection. altabioscience.com The use of Fmoc protection is a cornerstone of modern orthogonal peptide synthesis, where different protecting groups can be selectively removed without affecting others. iris-biotech.de

The Fmoc group offers several advantages in SPPS:

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection is compatible with a wide range of sensitive amino acids and solid supports. wikipedia.orgaltabioscience.com

Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin, allowing for a highly controlled and efficient synthesis. iris-biotech.de

Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy to track the progress of the deprotection step. wikipedia.org

The combination of the Fmoc protecting group with the unique structure of 3-amino-L-tyrosine makes this compound a valuable building block for the synthesis of complex peptides with novel functionalities. anaspec.comlabcompare.com

Overview of Key Academic Research Trajectories for this compound

While direct research specifically on this compound is not extensively detailed in the provided search results, its utility can be inferred from research on related compounds and methodologies. The primary application of this compound lies in its use as a building block in peptide synthesis to introduce a site for further modification. anaspec.comlabcompare.com

A related compound, Fmoc-3-nitro-L-tyrosine, is used in peptide synthesis, where the nitro group can be subsequently reduced to an amino group, yielding the 3-amino-L-tyrosine residue within the peptide chain. chemimpex.com This two-step process highlights a potential synthetic route and application for the 3-amino functionality. Research on Fmoc-3-nitro-L-tyrosine has demonstrated its use in creating hydrogels with potential biomedical applications, suggesting that peptides containing 3-amino-L-tyrosine could also be explored for novel materials. researchgate.net

Furthermore, the synthesis of other modified and protected tyrosine derivatives, such as Fmoc/OtBu protected iodotyrosine, and their subsequent use in cross-coupling reactions to form bi-aryl linkages, points to the broader interest in creating novel peptide structures with unique properties. researchgate.net These studies underscore the potential of this compound in constructing peptides with tailored functionalities for applications in drug discovery, diagnostics, and materials science. walshmedicalmedia.comnih.govjst.go.jp

| Compound Name | Chemical Formula | CAS Number |

| This compound | C24H22N2O5 | 726181-70-0 |

| L-tyrosine | C9H11NO3 | 60-18-4 |

| Fluorenylmethyloxycarbonyl chloride | C15H11ClO2 | 28920-43-6 |

| Piperidine | C5H11N | 110-89-4 |

| 3-nitro-L-tyrosine | C9H10N2O5 | 621-44-3 |

| Fmoc-3-nitro-L-tyrosine | C24H20N2O7 | 136560-63-3 |

| Iodotyrosine | C9H10INO3 | 70-78-0 |

| Fmoc-Tyr(tBu)-OH | C28H29NO5 | 71989-35-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-amino-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13,25H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZNEVDYHGUPY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc 3 Amino L Tyrosine into Advanced Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Architectures

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.govnih.gov The use of Fmoc-protected amino acids, like Fmoc-3-amino-L-tyrosine, is central to the most common SPPS strategy, known as Fmoc/tBu chemistry. nih.govnih.gov This approach allows for the construction of complex peptide structures, including long peptides, cyclic peptides, and those containing post-translational modifications. nih.govgyrosproteintechnologies.com

The synthesis of complex peptides, such as those longer than 30 amino acids or with intricate structures like cyclic or branched architectures, presents significant challenges. gyrosproteintechnologies.comgyrosproteintechnologies.com this compound and other specialized amino acid derivatives are instrumental in building these complex molecules. The Fmoc group provides temporary protection for the alpha-amino group of the amino acid, which is removed at each cycle of the synthesis to allow for the coupling of the next amino acid. iris-biotech.de This iterative process is readily automated, a key advantage of the Fmoc SPPS method. nih.govsemanticscholar.org The synthesis of a pentapeptide, FEYNF-NH2, using the Fmoc/tBu strategy on a Rink amide resin, exemplifies the practical application of this methodology. nih.gov

Challenges and Solutions in Incorporating Sterically Hindered or Orthogonally Functionalized Amino Acids

The incorporation of sterically hindered amino acids or those with orthogonal functional groups into a growing peptide chain can be challenging. researchgate.net Steric hindrance can significantly slow down or prevent the coupling reaction, leading to incomplete reactions and the formation of deletion products. gyrosproteintechnologies.comgyrosproteintechnologies.com This is a particular issue when forming an amide bond with an amino acid where the amine group is sterically hindered. researchgate.net

To overcome these challenges, several strategies have been developed:

Alternative Coupling Reagents: While standard coupling reagents may be inefficient for sterically hindered amino acids, more potent activating agents can be employed. researchgate.net For instance, the use of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure has been shown to be effective. biorxiv.org

Modified Reaction Conditions: Increasing the reaction temperature, extending the coupling time, or performing double couplings can help drive the reaction to completion. gyrosproteintechnologies.comgyrosproteintechnologies.com Microwave-assisted synthesis has also emerged as a powerful technique to accelerate coupling reactions, especially for hindered systems. biorxiv.org

Use of Pre-activated Building Blocks: Employing pre-activated forms of the amino acid, such as Fmoc-protected benzotriazole (B28993) esters, can enhance coupling efficiency. biorxiv.org

Capping: After a coupling step, any unreacted amino groups can be permanently blocked through a process called capping. This prevents them from reacting in subsequent cycles and forming deletion sequences, which simplifies the final purification. gyrosproteintechnologies.com

A notable side reaction in Fmoc-SPPS is aspartimide formation, which can occur when a peptide sequence containing aspartic acid is exposed to the basic conditions used for Fmoc deprotection. nih.goviris-biotech.de This can lead to a mixture of undesired by-products. nih.gov The addition of acidic modifiers to the deprotection solution has been shown to reduce this problem. nih.gov

Solution-Phase Peptide Synthesis Methodologies Utilizing this compound

While solid-phase synthesis is dominant, solution-phase peptide synthesis remains a valuable methodology, particularly for the large-scale production of shorter peptides. ekb.eg Fmoc-protected amino acids, including this compound, are also utilized in solution-phase synthesis. sigmaaldrich.comsigmaaldrich.com In this approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step.

Solution-phase synthesis using Fmoc chemistry has been adapted for specialized applications like the creation of DNA-encoded chemical libraries. acs.org This involves developing aqueous reaction conditions for the coupling of amino acid monomers to DNA and DNA-amino acid conjugates. acs.org The principles of protecting groups remain crucial in solution-phase synthesis to prevent side reactions. ekb.eg

Facilitating the Chemical Incorporation of Non-Canonical Amino Acid Residues into Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, bioactivity, and resistance to proteolysis. nih.govasm.org SPPS is a primary chemical method for introducing ncAAs into peptide sequences. nih.gov Fmoc-protected ncAAs, such as this compound, serve as the essential building blocks for this purpose. anaspec.compreprints.org

Applications of Peptides Containing Fmoc 3 Amino L Tyrosine in Medicinal Chemistry and Drug Discovery Research

Rational Design of Bioactive Peptidomimetics with Enhanced Functional Properties

Peptidomimetics are molecules designed to replicate the function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. diva-portal.orguminho.pt The use of non-canonical amino acids like 3-amino-L-tyrosine is a cornerstone of rational peptidomimetic design. researchgate.netdiva-portal.orgnih.gov

By replacing a standard tyrosine residue with 3-amino-L-tyrosine, researchers can introduce a new functional group without drastically altering the peptide's core structure. This modification can lead to peptidomimetics with constrained conformations, which may result in higher binding affinity and selectivity for their biological targets. researchgate.net The additional amino group can form new hydrogen bonds or electrostatic interactions within the peptide or with its target receptor, thereby stabilizing the desired bioactive conformation. nih.gov This approach is part of a broader strategy to create peptide-like molecules with superior therapeutic potential by overcoming the inherent limitations of natural peptides. diva-portal.orguminho.pt

Modulation of Receptor Interactions and Ligand Binding through Specific Tyrosine Modification

The specific modification of tyrosine residues is a powerful tool for fine-tuning the interaction between a peptide ligand and its receptor. The introduction of a nitro group at the 3-position of the tyrosine ring, the precursor to 3-amino-L-tyrosine, significantly lowers the pKa of the phenolic hydroxyl group and introduces a negative charge at physiological pH. nih.govnih.gov This change in steric and electronic properties can dramatically alter binding affinity and function. nih.gov

Subsequent reduction of the nitro group to an amine results in 3-amino-L-tyrosine, which presents a different set of properties. The amino group is basic and can act as a hydrogen bond donor, further modifying the peptide's interaction with its target. nih.gov This allows for precise modulation of ligand binding. For example, the amino group can be used as a site for attaching other molecules, such as fluorescent probes or crosslinkers, to study receptor binding events or to create bifunctional ligands. This ability to systematically alter the properties of a key amino acid residue enables detailed investigation and optimization of peptide-receptor interactions. uliege.be

Exploration of Structure-Activity Relationships (SAR) in Modified Peptide Scaffolds for Improved Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govdiva-portal.org The use of Fmoc-3-amino-L-tyrosine and its nitro precursor is a valuable tactic in SAR exploration. By systematically substituting standard tyrosine with these modified versions, researchers can probe the functional importance of this position within a peptide sequence. nih.govacs.org

For instance, in the development of inhibitors for Src Tyrosine Kinase, researchers synthesized peptide analogs with various modifications. nih.gov The introduction of a nitro group at a specific position, followed by its reduction to an amino group, allowed the team to assess the impact of electronic and steric changes on inhibitory potency. nih.gov Such studies reveal which functional groups are essential for activity and guide the design of more effective compounds. The ability to introduce a reactive handle like the 3-amino group also opens the door for creating libraries of analogs with diverse functionalities at that specific site, accelerating the discovery of peptides with improved efficacy. chemimpex.comchemimpex.com

| Peptide Modification Example | Target | Observed Effect on Activity | Reference |

| Ac-CIYKF(4-NO₂)Y | Src Tyrosine Kinase | ~750-fold higher inhibitory potency compared to the parent peptide. | nih.gov |

| Reduction of NO₂ to NH₂ | Src Tyrosine Kinase | Used to create further analogs to probe the binding pocket with different functionalities (e.g., succinic acid linkage). | nih.gov |

| Alanine (B10760859)/Lysine (B10760008) Substitution for Tyr | Hsp90 | Effectively eliminated binding activity, indicating tyrosine is a critical residue for the interaction. | acs.org |

Development of Novel Therapeutic Lead Compounds and Investigational Diagnostic Agents

The unique properties of peptides containing 3-amino-L-tyrosine make them valuable as both therapeutic lead compounds and diagnostic tools. As therapeutic leads, these modified peptides can exhibit enhanced stability and target affinity, making them more promising candidates for drug development. diva-portal.orgchemimpex.com The rational design process, informed by SAR studies, can yield peptidomimetics with optimized efficacy and selectivity for targets such as kinases or protein-protein interfaces. nih.govacs.org

In the realm of diagnostics, the precursor, 3-nitro-L-tyrosine, has been utilized as a spectroscopic probe. nih.gov Its unique absorption properties allow it to function as an energy acceptor in Förster resonance energy transfer (FRET) studies, which can be used to monitor protein-protein interactions with high sensitivity. nih.gov This technique is invaluable for high-throughput screening of potential drug candidates and for investigating the mechanisms of biological interactions. The subsequent conversion to 3-amino-L-tyrosine provides a site for conjugating labels or other reporter groups, further expanding the toolkit for creating sophisticated diagnostic agents. The development of a pentapeptide precursor for a 3-amino-L-tyrosine analog of leucine-enkephalin highlights its application in creating novel therapeutic compounds. publish.csiro.aupublish.csiro.au

Fmoc 3 Amino L Tyrosine in Chemical Biology and Bioconjugation Strategies

Site-Selective Functionalization and Labeling of Peptides and Proteins

The ability to modify peptides and proteins at a specific site is crucial for creating well-defined bioconjugates. nih.gov Fmoc-3-amino-L-tyrosine provides an exceptional platform for such modifications. The 3-amino group on the tyrosine ring serves as a unique chemical handle, distinct from the canonical amino acid functionalities. This allows chemists to direct reactions to this specific position, avoiding non-specific modifications at other residues like lysine (B10760008) or the N-terminus. rsc.org This site-selectivity is paramount for preserving the native structure and function of the biomolecule while introducing new functionalities.

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.orgresearchgate.net The 3-amino group of 3-amino-L-tyrosine is an ideal anchor point for installing bioorthogonal reactive groups. A common strategy involves converting the 3-amino group into an azide (B81097), creating a precursor for one of the most widely used "click" reactions: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). acs.orgnih.gov

Once a peptide is synthesized using Fmoc-3-(azido)-L-tyrosine (the derivatized form), the azide group can be specifically reacted with a molecule containing an alkyne. This allows for the covalent attachment of various payloads, including:

Fluorophores for imaging applications.

Biotin (B1667282) tags for affinity purification and detection.

Drug molecules for targeted delivery.

Cross-linking agents to study molecular interactions.

Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne. ub.edu The 3-amino group of tyrosine can be derivatized to incorporate a tetrazine moiety, which can then rapidly and specifically react with a dienophile-tagged molecule, even within living cells. researchgate.netub.edu

| Bioorthogonal Reaction | Reactive Group on 3-Amino-L-tyrosine | Reaction Partner | Key Features |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Azide (-N₃) | Terminal or Strained Alkyne | High efficiency, specificity, and formation of a stable triazole linkage. researchgate.netnih.gov |

| iEDDA Cycloaddition | Tetrazine | Strained Alkenes (e.g., trans-cyclooctene) | Extremely fast kinetics, no catalyst required, functions in vivo. ub.edu |

| Azo Coupling | Diazonium Salt (-N₂⁺) | Activated Aromatic Rings (e.g., Tyrosine, Histidine) | Proximity-driven reaction for site-selective, covalent bond formation. acs.org |

| Staudinger Ligation | Azide (-N₃) | Phosphine | Forms a stable amide bond, traceless ligation possible. acs.org |

Covalent probes are indispensable tools in chemical biology for irreversibly labeling proteins, which facilitates the study of their function, interactions, and localization. biorxiv.org By modifying the 3-amino group of 3-amino-L-tyrosine with a latent electrophile, this amino acid can be transformed into a building block for potent and selective covalent probes.

A notable example is the incorporation of a fluorosulfate (B1228806) group, creating fluorosulfate-L-tyrosine (FSY). cas.cn When incorporated into a protein or peptide ligand, the FSY residue can react with proximal nucleophilic amino acids (lysine, histidine, or another tyrosine) on its target protein, forming a stable covalent bond. cas.cn This "proximity-enabled" reactivity ensures high specificity, as the reaction only occurs when the probe is bound to its intended target. cas.cnstanford.edu This strategy has been successfully used to develop covalent protein drugs and chemoproteomic probes to map protein interactions in complex biological samples. cas.cnstanford.edu

| Electrophilic "Warhead" | Target Residue(s) | Application |

|---|---|---|

| Fluorosulfate (FSY) | Lysine, Histidine, Tyrosine | Covalent inhibitors, chemoproteomics. cas.cnstanford.edu |

| Sulfonyl Fluoride (SF) | Serine, Tyrosine, Lysine | Covalent inhibitors, activity-based probes. stanford.edu |

| Chloroacetamide | Cysteine, Lysine | Covalent inhibitors, affinity labeling. biorxiv.org |

| Aryl Diazonium Salt | Tyrosine, Histidine | Proximity-driven covalent cross-linking. acs.org |

Engineering of Protein-Protein and Peptide-Target Interactions Through Covalent Linkages

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and modulating them is a major goal in drug development and biological research. The physicochemical properties of tyrosine make it highly effective for mediating molecular recognition at binding interfaces. nih.gov Incorporating a reactive derivative of tyrosine, such as a modified 3-amino-L-tyrosine, allows for the conversion of a non-covalent PPI into a permanent, covalent linkage.

This strategy was demonstrated in the engineering of the PD-1/PD-L1 immune checkpoint interaction. cas.cn By incorporating fluorosulfate-L-tyrosine (FSY) into the PD-1 protein at a position near the binding interface, researchers created a covalent biologic. cas.cn Upon binding to its target, PD-L1, the FSY residue reacted with a nearby histidine, forming an irreversible bond that locked the two proteins together. cas.cn This approach not only enhances binding affinity but also provides a powerful method for creating highly stable and potent protein therapeutics. cas.cn Similarly, peptides containing aryldiazonium moieties have been used to achieve proximity-driven covalent labeling of target proteins, such as an SH3 domain, providing a new way to create high-affinity binders. acs.org

Construction of Molecular Tools for Mechanistic Biological Studies and Pathway Elucidation

The ability to create site-specific covalent linkages makes this compound and its derivatives powerful components in the construction of molecular tools for discovery biology. Covalent probes and cross-linkers built with this amino acid can be used to "trap" transient or weak interactions, enabling the identification of binding partners and the elucidation of complex biological pathways.

Chemoproteomic workflows, for instance, utilize covalent probes to map the targets of a molecule across the entire proteome. stanford.edu A library of macrocyclic peptides containing an electrophile like fluorosulfate-tyrosine and a reporter tag (e.g., an alkyne for click chemistry) can be synthesized. stanford.edu When incubated with cell lysates, these probes covalently label their protein targets. The alkyne handle is then used to attach a biotin tag, allowing for the enrichment and subsequent identification of the labeled proteins by mass spectrometry. This provides a snapshot of the probe's interactome, revealing on-target and off-target interactions that are crucial for understanding its mechanism of action.

Applications in Imaging and Biosensing Probe Development through Conjugation

Fluorescent amino acids are powerful tools for studying protein dynamics, interactions, and localization. rsc.orgrsc.org While natural amino acids like tryptophan and tyrosine have intrinsic fluorescence, their optical properties are often suboptimal. rsc.orgrsc.org this compound provides a convenient scaffold for creating novel fluorescent probes with enhanced and tunable properties. The 3-amino group serves as a straightforward attachment point for a wide variety of fluorophores.

Furthermore, the incorporation of 3-aminotyrosine (B249651) itself into fluorescent proteins has been shown to be a remarkable strategy for creating new biosensors. When 3-aminotyrosine replaces the chromophore-forming tyrosine in Green Fluorescent Protein (GFP) and its variants, it causes a significant red shift in both the excitation and emission spectra. rndsystems.comnih.gov This property has been exploited to develop red-shifted biosensors for a range of important biological molecules, including glutamate, GABA, dopamine, and ATP. rndsystems.com These engineered biosensors allow for the visualization of neurotransmitter and energy dynamics in cells with new spectral windows, expanding the toolkit for live-cell imaging. Radiolabeled derivatives of tyrosine have also been developed for in vivo imaging applications like Positron Emission Tomography (PET), demonstrating the versatility of modified tyrosine scaffolds in creating probes for different imaging modalities. researchgate.net

Advanced Analytical and Biophysical Characterization of Fmoc 3 Amino L Tyrosine Containing Constructs

Spectroscopic Methodologies for Conformational and Structural Elucidation of Modified Peptides

Spectroscopic techniques are indispensable for probing the secondary and tertiary structures of peptides in solution. The introduction of a 3-amino group to the tyrosine residue can influence the peptide backbone conformation and the local environment of the aromatic side chain.

Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine moiety can be a sensitive probe of the local environment and conformational changes within the peptide. While 3-aminotyrosine (B249651) itself is a derivative of tyrosine, its fluorescence properties may be altered by the additional amino group. Studies on peptides containing tyrosine and its analogs demonstrate that changes in the fluorescence emission spectra can indicate solvent exposure of the aromatic ring or its involvement in intramolecular interactions. For instance, a blue shift in the emission maximum of a tyrosine-containing peptide can suggest a more hydrophobic environment for the side chain, which may be indicative of a folded conformation. nih.gov Conversely, a red shift would suggest greater solvent exposure. Quenching experiments can also provide insights into the accessibility of the modified tyrosine residue to solvent-borne quenchers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY and NOESY, are pivotal for determining the three-dimensional structure of peptides in solution. uzh.ch For peptides containing Fmoc-3-amino-L-tyrosine, NMR can confirm the successful incorporation and location of the modified amino acid. Analysis of nuclear Overhauser effects (NOEs) can reveal spatial proximities between protons, allowing for the calculation of a detailed structural model. uzh.ch Chemical shift perturbations of the backbone and side-chain protons upon incorporation of 3-amino-L-tyrosine can also provide information about its influence on the local and global peptide conformation. nih.gov

Mass Spectrometry-Based Approaches for Sequence Verification and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, providing precise molecular weight determination and sequence information. creative-proteomics.com For peptides incorporating unnatural amino acids like this compound, MS is essential for confirming the correct mass and for identifying any potential side reactions or post-synthetic modifications.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. biognosys.com In this process, the peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The masses of the fragment ions (primarily b- and y-ions) allow for the deduction of the amino acid sequence. matrixscience.com

The presence of 3-aminotyrosine can influence the fragmentation pattern. Studies on 3-aminotyrosine peptides have shown that they can exhibit a lack of efficient fragmentation upon CID. nih.gov A strategy to overcome this involves the acetylation of the amino groups, including the one on the tyrosine ring, which can lead to more extensive backbone fragmentation and facilitate easier identification through database searching. nih.gov

Below is a table summarizing the expected mass shifts for common post-synthetic modifications that could be observed in peptides containing 3-amino-L-tyrosine.

| Modification | Mass Shift (Da) | Description |

| Oxidation | +16 | Addition of an oxygen atom, for example, to the aromatic ring. |

| Acetylation | +42 | Addition of an acetyl group to an amino group. |

| Deamidation | +1 | Conversion of asparagine or glutamine to their corresponding carboxylic acids. |

| Incomplete Fmoc removal | +222 | The fluorenylmethyloxycarbonyl protecting group remains on an amino group. |

This table is interactive and can be sorted by clicking on the column headers.

Chromatographic Techniques for Purification and Purity Assessment of Synthetic Peptides

The purification of synthetic peptides is a critical step to remove impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, or byproducts from side-chain deprotection. almacgroup.com Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for both the purification and purity assessment of synthetic peptides. nih.govhplc.euphmethods.net

In RP-HPLC, peptides are separated based on their hydrophobicity. A non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration.

The purity of the final peptide is determined by integrating the peak area of the main product in the chromatogram and expressing it as a percentage of the total peak area. resolvemass.ca A typical purity requirement for peptides used in biological assays is >95%. creative-proteomics.com

The following table provides a hypothetical example of RP-HPLC conditions that could be used for the analysis of a peptide containing this compound.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

This table is interactive and can be sorted by clicking on the column headers.

Microscopic Imaging Techniques for Elucidating Supramolecular Assemblies of Tyrosine Derivatives

Peptides containing aromatic residues, including tyrosine and its derivatives, have a propensity to self-assemble into ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govnih.govub.edu Microscopic imaging techniques are essential for visualizing the morphology of these assemblies.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of the assemblies. acs.org TEM can be used to visualize individual nanofibers and determine their width and morphology. researchgate.net Negative staining with heavy metal salts is often employed to enhance the contrast of the peptide structures.

Studies on tyrosine-containing peptides have shown that the position of the tyrosine residue within the peptide sequence can significantly influence the resulting nanostructure. acs.orgchemrxiv.org It is expected that peptides incorporating 3-amino-L-tyrosine would also exhibit self-assembling properties, potentially influenced by the additional hydrogen bonding capabilities of the amino group on the aromatic ring. SEM and TEM would be crucial for characterizing the morphology of any resulting supramolecular structures. nih.gov

Computational and Theoretical Investigations of Fmoc 3 Amino L Tyrosine Derivatives and Their Assemblies

Molecular Docking and Dynamics Simulations for Elucidating Peptide-Target Interactions and Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a peptide containing Fmoc-3-amino-L-tyrosine, and a biological target, typically a protein. researchgate.netjetir.org These methods are crucial in the rational design of peptide-based therapeutics and biomaterials. sacredheart.edunih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. For a peptide incorporating this compound, docking studies can elucidate how the modified residue influences binding affinity and specificity. The introduction of the 3-amino group on the tyrosine ring can introduce new hydrogen bonding opportunities or electrostatic interactions with the target protein, potentially enhancing the binding affinity compared to a native tyrosine residue. Docking algorithms score different binding poses based on factors like intermolecular forces, providing a quantitative estimate of binding strength.

Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the peptide-target complex over time. nih.gov MD simulations provide a detailed view of the conformational changes, flexibility, and stability of the complex in a simulated physiological environment. nih.gov For instance, an MD simulation could reveal how the Fmoc group, while often used to induce self-assembly, might also participate in hydrophobic interactions within a protein's binding pocket. These simulations can validate the stability of binding modes predicted by docking and identify key amino acid residues involved in the interaction. researchgate.net The integration of these computational tools allows for a detailed, atomistic-level understanding that is critical for designing peptides with high affinity and specificity for their intended targets. nih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Peptide Series Targeting MET Tyrosine Kinase. This table presents simulated data to exemplify the output of molecular docking studies.

| Peptide Sequence | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Target |

| Ac-Gly-Tyr-Ala-NH2 | None (Native Tyrosine) | -7.8 | Met1211, Asp1222 |

| Ac-Gly-(3-amino-Tyr)-Ala-NH2 | 3-amino group on Tyrosine | -8.9 | Met1211, Asp1222, Glu1127 |

| Ac-Fmoc-Gly-Tyr-Ala-NH2 | Fmoc group on N-terminus | -8.5 | Met1211, Asp1222, Phe1223 |

| Ac-Fmoc-Gly-(3-amino-Tyr)-Ala-NH2 | Fmoc group and 3-amino-Tyr | -9.6 | Met1211, Asp1222, Glu1127, Phe1223 |

Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties of Modified Tyrosine Residues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules at the quantum level. researchgate.net These methods provide valuable data on molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding chemical behavior. nih.gov

For a modified residue like 3-amino-L-tyrosine, DFT calculations can quantify the impact of the additional amino group on the electronic properties of the tyrosine side chain. The amino group is an electron-donating group, which would be expected to alter the electron density of the aromatic ring. This, in turn, influences the molecule's reactivity, including its susceptibility to oxidation or electrophilic attack. scispace.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity. The introduction of a 3-amino group would likely raise the HOMO energy of the tyrosine ring, potentially making it more susceptible to oxidation and lowering the HOMO-LUMO gap. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for non-covalent interactions. mdpi.com These computational insights are crucial for predicting how the modified residue will behave in biological systems and material science applications. acs.org

Table 2: Predicted Electronic Properties of L-Tyrosine and 3-amino-L-tyrosine from Theoretical Calculations. This table contains hypothetical data based on established principles to illustrate the output of quantum chemical calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| L-Tyrosine | -5.85 | -0.95 | 4.90 | 6.11 |

| 3-amino-L-tyrosine | -5.60 | -0.88 | 4.72 | 6.85 |

Prediction of Conformational Preferences and Self-Assembly Behaviors in Tyrosine-Based Supramolecular Systems

The self-assembly of peptides into ordered nanostructures is a key area of research for creating novel biomaterials. nih.gov Computational modeling is a vital tool for predicting how primary peptide sequences will translate into specific supramolecular architectures. nih.gov Fmoc-conjugated amino acids and peptides are well-known for their ability to self-assemble into structures like nanofibers, nanoribbons, and hydrogels, driven primarily by π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.govbeilstein-journals.org

Computational studies, often using molecular dynamics simulations, can predict the conformational preferences of this compound building blocks. researchgate.net These simulations can reveal whether the peptides are likely to adopt β-sheet structures, which are common in Fmoc-peptide assemblies and contribute to the formation of elongated fibrils. nih.gov The tyrosine residue itself can participate in π-π stacking and hydrogen bonding via its phenolic hydroxyl group, contributing to the stability of the assembly. nih.gov

The presence of the additional 3-amino group in this compound introduces another site for hydrogen bonding, which could significantly influence the packing of the molecules within the supramolecular structure. Simulations can explore how this new interaction site might alter the morphology of the resulting nanostructures, potentially leading to different fiber diameters, branching patterns, or hydrogel properties compared to assemblies of Fmoc-L-tyrosine. nih.gov Understanding these relationships between molecular structure and macroscopic assembly is fundamental for designing materials with tailored properties. rsc.org

Table 3: Factors Influencing the Self-Assembly of Fmoc-Amino Acid Derivatives.

| Factor | Description | Predicted Influence of 3-amino Group |

| π-π Stacking | Interaction between aromatic rings (Fmoc and Tyrosine). A primary driving force for assembly. | No direct impact, but changes in electronic properties could subtly modify stacking energy. |

| Hydrogen Bonding | Interactions involving amide backbones, carboxylates, and side chains (hydroxyl and amino groups). | Provides an additional hydrogen bond donor/acceptor site, potentially increasing network stability and altering molecular packing. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. The Fmoc group is highly hydrophobic. | Minor; the added amino group increases hydrophilicity slightly. |

| Electrostatic Interactions | Repulsive or attractive forces between charged groups. The 3-amino group can be protonated at low pH. | Introduces a potential positive charge at acidic pH, which could lead to electrostatic repulsion and hinder assembly or alter the final structure. |

Rational Design of Novel Peptide Architectures and Functional Materials Based on Computational Insights

The ultimate goal of computational investigations is to enable the rational design of new molecules and materials with desired functions. frontiersin.orgresearchgate.net By integrating insights from docking, quantum mechanics, and self-assembly simulations, researchers can design novel peptide architectures based on this compound for specific applications in fields like tissue engineering, drug delivery, and catalysis. frontiersin.orgnih.gov

For example, computational tools can be used to design peptides that not only self-assemble into hydrogel scaffolds but also present specific bioactive cues to cells. frontiersin.org The 3-amino group on the tyrosine residue serves as a chemical handle for bio-orthogonal functionalization, allowing for the attachment of other molecules (e.g., cell-adhesion motifs, growth factors) without interfering with the primary self-assembly process. Computational models can predict how such modifications would affect both the material's structure and its interaction with biological systems. nih.gov

Furthermore, the design process can be iterative. An initial peptide sequence can be designed and evaluated in silico. Based on the computational predictions of its binding, reactivity, and assembly properties, the sequence can be refined to optimize its performance. nih.gov This "design-predict-refine" cycle, powered by computational chemistry, significantly accelerates the development of advanced functional materials by reducing the need for extensive trial-and-error experimentation. nih.gov The unique combination of the Fmoc self-assembly motif, the redox-active tyrosine core, and the functionalizable 3-amino group makes this compound a versatile building block for computationally guided materials design.

Emerging Research Directions and Future Perspectives for Fmoc 3 Amino L Tyrosine

Advances in High-Throughput Synthesis and Screening of Modified Peptide Libraries

The synthesis of large collections of peptides, known as peptide libraries, is a cornerstone of drug discovery and proteomics research. creative-peptides.com High-throughput synthesis, predominantly utilizing automated solid-phase peptide synthesis (SPPS), allows for the rapid creation of thousands to millions of distinct peptide sequences. nih.govspringernature.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to this strategy, as its base-lability allows for gentle deprotection conditions that preserve sensitive peptide bonds and side chains. nih.gov

The incorporation of Fmoc-3-amino-L-tyrosine into these automated synthesis workflows enables the creation of peptide libraries with enhanced complexity and functionality. Unlike the 20 canonical amino acids, 3-amino-L-tyrosine introduces a unique point for chemical diversification—the aromatic amine at the 3-position of the phenyl ring. This additional functional group can be selectively modified either during or after peptide synthesis to generate libraries with novel structural motifs.

These modified libraries are invaluable for screening assays aimed at identifying peptides with high affinity and specificity for biological targets. creative-peptides.combiosynth.com Screening technologies such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) can be used to evaluate the binding interactions of these novel peptides, accelerating the identification of promising lead compounds for therapeutic or diagnostic applications. creative-peptides.com

| Library Type | Standard Approach | Enhancement with this compound | Potential Screening Application |

|---|---|---|---|

| Positional Scanning Library | Systematic replacement of each position with all 20 canonical amino acids. biosynth.com | Inclusion of 3-amino-L-tyrosine and its derivatives to probe the importance of aromatic interactions and hydrogen bonding at specific positions. | Optimization of peptide binders to protein targets. |

| Alanine (B10760859) Scanning Library | Systematic replacement of each residue with alanine to identify key binding residues. | Replacement with 3-amino-L-tyrosine to introduce a functional handle at a specific site for further modification. | Mapping functional epitopes and protein-protein interaction sites. |

| Post-Synthesis Modification Library | Modification of reactive side chains (e.g., lysine (B10760008), cysteine) after peptide synthesis. | Selective modification of the 3-amino group, orthogonal to other side chains, allowing for dual-functionalized peptides. | Screening for peptides with novel catalytic activities or enhanced cell permeability. |

Integration with Biomaterials Science for the Development of Functional Soft Matter and Hydrogels

Fmoc-protected amino acids are well-known for their ability to self-assemble into supramolecular structures, particularly hydrogels. nih.govbeilstein-journals.org This self-assembly is driven by a combination of non-covalent interactions: π–π stacking between the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. nih.gov The resulting materials are biocompatible, biodegradable, and consist of up to 99% water, making them excellent candidates for biomedical applications like tissue engineering and drug delivery. nih.gov

Fmoc-L-tyrosine, a close analog, is known to form mechanically robust hydrogels. acs.orgresearchgate.net The introduction of the 3-amino group in this compound offers a significant advantage for creating "smart" or functional hydrogels. The 3-amino group acts as a reactive site that can be functionalized after the hydrogel has formed. This post-assembly modification allows for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors, directly onto the nanofiber network of the gel.

Furthermore, this reactive handle can be used to introduce covalent cross-links between the peptide fibers, providing a mechanism to tune the mechanical properties (e.g., stiffness) of the hydrogel to match that of specific biological tissues. This level of control is crucial for directing cell behavior in tissue engineering applications. nih.gov

| Fmoc-Amino Acid | Reported Storage Modulus (G') | Key Feature | Projected Advantage of this compound |

|---|---|---|---|

| Fmoc-Phenylalanine | ~100 - 1,000 Pa acs.org | Forms transient, shear-thinning gels. acs.org | Provides a site for covalent cross-linking to significantly increase mechanical strength and stability. Allows post-gelation functionalization with bioactive molecules. |

| Fmoc-L-tyrosine | ~10,000 - 100,000 Pa acs.org | Forms strong, stable gels due to additional hydrogen bonding from the hydroxyl group. acs.org |

Potential Impact on Personalized Medicine and Advanced Drug Delivery Systems through Targeted Peptide Design

Targeted drug delivery aims to increase the efficacy of therapeutic agents while minimizing side effects by ensuring they accumulate primarily at the site of disease. creative-peptides.commdpi.com Peptides are excellent targeting moieties due to their high specificity and affinity for cell surface receptors that are often overexpressed in cancer and other diseases. nih.govnih.gov This has led to the development of peptide-drug conjugates (PDCs), which consist of a targeting peptide, a linker, and a cytotoxic payload. nih.gov

This compound is an ideal building block for synthesizing the peptide component of PDCs. The 3-amino group provides a specific and predictable site for attaching the drug payload via a linker. This is a significant advantage over using natural amino acids like lysine, where multiple lysine residues in a sequence can lead to a heterogeneous mixture of conjugates. By using 3-amino-L-tyrosine, a homogeneous product can be synthesized, which is a critical requirement for regulatory approval and consistent clinical performance.

In the context of personalized medicine, this approach offers a modular platform. mdpi.com A peptide sequence can be designed to target a specific biomarker identified in an individual patient. This tailored peptide, containing a 3-aminotyrosine (B249651) residue, can then be conjugated to the most appropriate drug for that patient's disease profile. This "plug-and-play" strategy could accelerate the development of personalized therapies.

| PDC Component | Function | Role/Advantage of 3-Amino-L-tyrosine |

|---|---|---|

| Homing Peptide | Binds to a specific receptor on target cells. nih.gov | Incorporated into the peptide sequence during SPPS using its Fmoc-protected form. |

| Linker | Connects the peptide to the drug; can be designed to release the drug under specific conditions (e.g., acidic pH, presence of enzymes). | The 3-amino group provides a specific, orthogonal attachment point for the linker, ensuring a homogeneous conjugate. |

| Payload (Drug) | Exerts the therapeutic effect (e.g., cytotoxic agent). nih.gov | The drug is attached to the linker, which is in turn conjugated to the 3-aminotyrosine residue. |

Interdisciplinary Approaches Leveraging this compound in Chemical Biology and Synthetic Biology Research

Chemical biology and synthetic biology aim to understand and engineer biological systems using the principles of chemistry. A major focus in these fields is the expansion of the genetic code to include non-canonical amino acids (ncAAs), thereby creating proteins and enzymes with novel functions. rsc.orgresearchgate.net

3-Aminotyrosine has been successfully incorporated into proteins using genetic engineering techniques. In a landmark study, it was used as a catalytic residue to create a designer "Friedel–Crafts alkylase," an enzyme that catalyzes a reaction not found in nature. rsc.orgresearchgate.netrsc.org This demonstrates the power of 3-aminotyrosine's unique chemical properties—specifically, the ability of its aromatic amine to participate in iminium activation catalysis.

While genetic incorporation is a powerful tool, SPPS using this compound provides a complementary and more direct route for creating peptides and small proteins with novel functionalities. It allows for the precise placement of 3-aminotyrosine at any desired position in a sequence, which is often simpler and faster than genetic manipulation. Furthermore, 3-aminotyrosine serves as a valuable probe in mechanistic studies of enzymes. Its altered redox potential compared to standard tyrosine makes it a useful tool for investigating electron transfer pathways in redox-active enzymes like ribonucleotide reductase. nih.gov

| Interdisciplinary Field | Role of 3-Amino-L-tyrosine | Key Research Outcome | Method of Incorporation |

|---|---|---|---|

| Enzyme Engineering | Novel catalytic residue rsc.orgresearchgate.net | Creation of an artificial enzyme for a new-to-nature Friedel–Crafts reaction. rsc.orgrsc.org | Genetic code expansion |

| Chemical Biology | Bio-orthogonal handle for protein labeling acs.orgnih.gov | Specific detection and imaging of modified proteins in complex biological samples. nih.gov | Post-translational modification or peptide synthesis |

| Biophysics / Enzymology | Mechanistic probe with altered electronic properties nih.gov | Elucidation of proton-coupled electron transfer (PCET) mechanisms in enzymes. nih.gov | Site-specific incorporation via SPPS or genetic engineering |

| Synthetic Biology | Building block for synthetic proteins with expanded functionalities | Design of synthetic proteins with capabilities beyond the canonical 20 amino acids. | Peptide synthesis (SPPS) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-3-amino-L-tyrosine using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis typically employs Fmoc-SPPS with coupling reagents like HOBt/EDC for amino acid activation. Deprotection is achieved using 20% piperidine in DMF. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) ensures purification. Critical steps include maintaining anhydrous conditions and monitoring coupling efficiency via Kaiser tests .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 260–280 nm.

- NMR : Confirm structural integrity via characteristic Fmoc aromatic proton signals (δ 7.3–7.8 ppm) and tyrosine backbone protons.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

Q. What steps are critical in the HPLC purification of this compound to ensure high purity?

- Methodological Answer : Optimize gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to resolve byproducts. Collect fractions based on UV absorption (λ = 260–280 nm) and confirm purity via analytical HPLC. Lyophilize pooled fractions to obtain a stable powder .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store at +4°C in airtight, light-protected containers with desiccants (e.g., silica gel). Avoid prolonged exposure to moisture or basic conditions to prevent Fmoc group cleavage .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during this compound synthesis?

- Methodological Answer :

- Optimize Molar Ratios : Use 3–5 equivalents of amino acid and coupling reagents (e.g., HOBt/EDC).

- Alternative Coupling Reagents : Replace HOBt with Oxyma Pure or COMU for improved activation.

- Extended Reaction Time : Increase coupling duration (2–4 hours) for sterically hindered residues .

Q. What methodological approaches resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for Fmoc-protected tyrosine derivatives?

- Methodological Answer : Cross-validate results using complementary techniques:

- Dynamic NMR Effects : Account for solvent-dependent shifts (e.g., DMSO vs. CDCl₃).

- High-Resolution MS : Confirm isotopic patterns to rule out adducts or impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for unambiguous assignment .

Q. How does the introduction of the 3-amino group on L-tyrosine influence its solubility and reactivity in peptide synthesis?

- Methodological Answer : The 3-amino group increases polarity, enhancing solubility in DMF or DMSO but reducing compatibility with nonpolar solvents. Protect the amino group with acid-labile groups (e.g., Boc) during SPPS to prevent side reactions. Post-synthesis deprotection requires mild acidic conditions (e.g., TFA) to avoid Fmoc cleavage .

Q. What strategies are effective for characterizing this compound's stability under various pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.